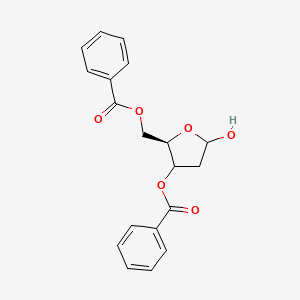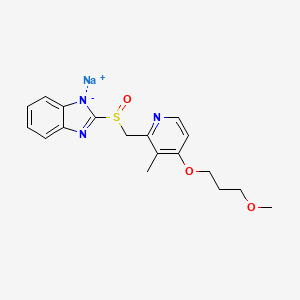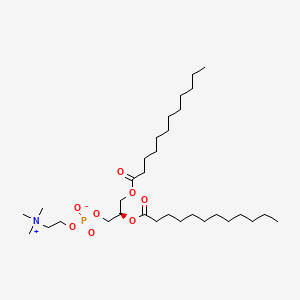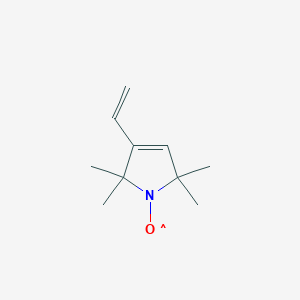
1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol” is a type of carbohydrate derivative . It is a reliable reference material that meets strict industry standards . The molecular formula is C26H32O6 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 440.53 . Other physical and chemical properties, such as melting point or solubility, were not found in the search results.Wissenschaftliche Forschungsanwendungen
Resolution and Derivatization Techniques
A significant area of research involves the resolution and derivatization of myo-inositol derivatives. An efficient method for the resolution of 1,2:4,5-di-O-isopropylidene-myo-inositol has been developed, highlighting the conversion of the diketal to diastereomeric 3,6-di-O-mandelates, which are valuable for synthesizing enantiomerically pure compounds (Sureshan et al., 2003). This method provides insights into the preparation of chiral diols, crucial for the synthesis of complex molecules.
Regioselective Reactions
Research on regioselective etherification of 1,2-O-isopropylidene-4,6-di-O-benzyl myo-inositol demonstrates the influence of O-alkylating agents on selectivity, offering a deeper understanding of steric and electronic effects in chemical reactions (Chengye et al., 2010). This study provides valuable information for designing selective synthetic pathways.
Kinetic Resolution
The kinetic resolution of myo-inositol derivatives using lipase B from Candida antarctica showcases an efficient methodology for obtaining enantiomerically enriched compounds, which are foundational for synthesizing inositol phosphates and their analogs (Cunha et al., 2010). This approach highlights the utility of biocatalysis in achieving high selectivity and efficiency in synthetic organic chemistry.
Conformational Studies
Conformational studies of myo-inositol derivatives reveal how the introduction of bulky silyl protections can influence the ring conformation, providing insights into the structure-activity relationships that are crucial for designing molecules with desired properties (Yamada et al., 2004). Understanding these conformational changes is essential for the synthesis and application of complex organic molecules.
Synthesis of Phosphatidylinositol
The synthesis of phosphatidylinositol using a stannylene strategy for regioselective acylation and phosphorylation of myo-inositol derivatives underscores the importance of innovative synthetic methods in creating biologically relevant molecules (Watanabe et al., 2005). This research paves the way for the development of novel compounds with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
176200-07-0 |
|---|---|
Produktname |
1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol |
Molekularformel |
C₂₆H₃₂O₆ |
Molekulargewicht |
440.53 |
Synonyme |
1,2:4,5-Bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)-D-myo-inositol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



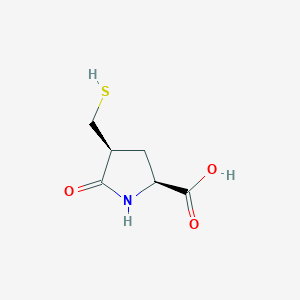
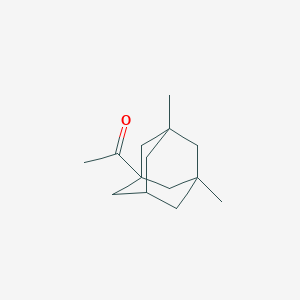
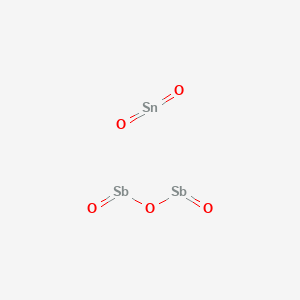
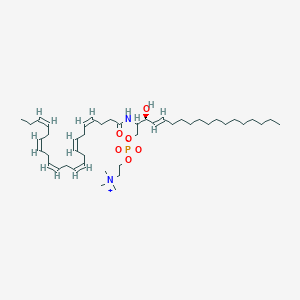
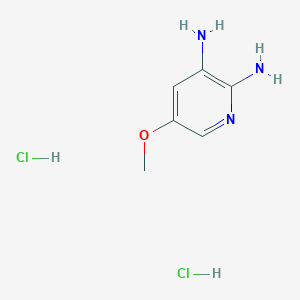
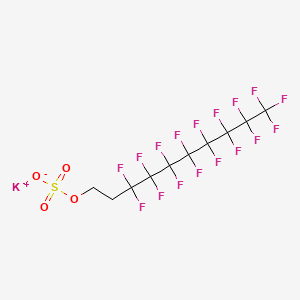
![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)
